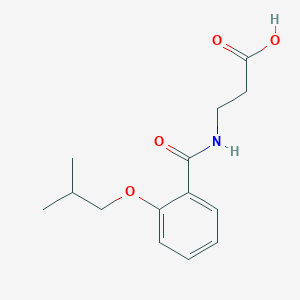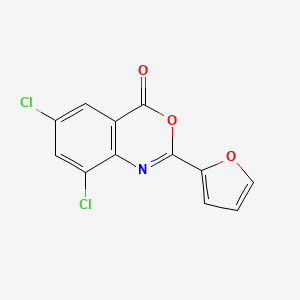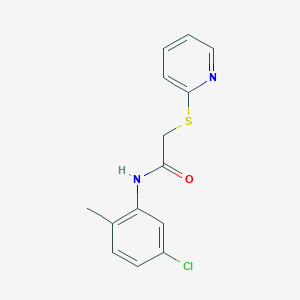
N-(2-isobutoxybenzoyl)-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isobutoxybenzoyl)-beta-alanine, also known as IBB-BA, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine is not fully understood. However, it has been proposed that N-(2-isobutoxybenzoyl)-beta-alanine may act by binding to the active site of enzymes and inhibiting their activity. This hypothesis is supported by structural studies that have shown that N-(2-isobutoxybenzoyl)-beta-alanine can bind to the active site of protein tyrosine phosphatases and histone deacetylases.
Biochemical and Physiological Effects:
N-(2-isobutoxybenzoyl)-beta-alanine has been shown to have various biochemical and physiological effects. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have anti-inflammatory effects by inhibiting the activity of histone deacetylases.
实验室实验的优点和局限性
One advantage of N-(2-isobutoxybenzoyl)-beta-alanine is that it has been shown to have high selectivity for its target enzymes, which reduces the risk of off-target effects. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have good pharmacokinetic properties, making it a suitable candidate for drug development. However, one limitation of N-(2-isobutoxybenzoyl)-beta-alanine is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
Several future directions for research on N-(2-isobutoxybenzoyl)-beta-alanine can be identified. For example, further studies are needed to elucidate the mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine and its potential side effects. In addition, studies are needed to investigate the efficacy of N-(2-isobutoxybenzoyl)-beta-alanine in animal models of various diseases. Furthermore, studies are needed to optimize the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine and develop more efficient methods for its production. Finally, studies are needed to investigate the potential of N-(2-isobutoxybenzoyl)-beta-alanine as a drug candidate for the treatment of various diseases.
合成方法
N-(2-isobutoxybenzoyl)-beta-alanine can be synthesized by reacting 2-isobutoxybenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction yields N-(2-isobutoxybenzoyl)-beta-alanine along with triethylammonium chloride as a byproduct. This method has been reported to have a high yield and purity, making it a suitable approach for the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine.
科学研究应用
N-(2-isobutoxybenzoyl)-beta-alanine has been identified as a potential drug candidate due to its ability to modulate the activity of enzymes involved in various diseases. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
属性
IUPAC Name |
3-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)9-19-12-6-4-3-5-11(12)14(18)15-8-7-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVJQCHFJFBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methylpropoxy)phenyl]carbonyl}-beta-alanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)
![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)

